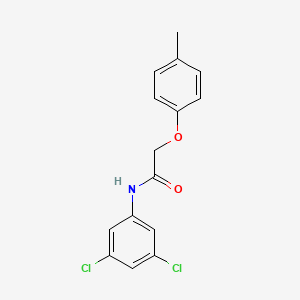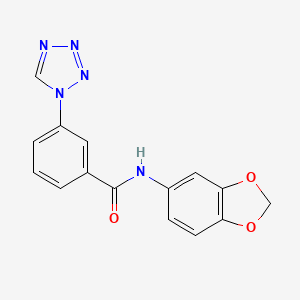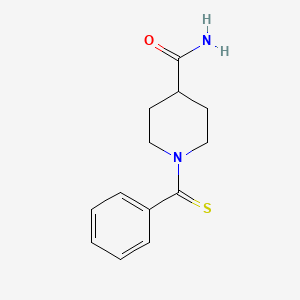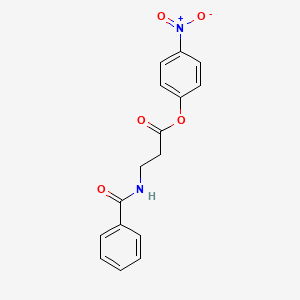![molecular formula C13H13NO4 B5785471 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as coumarin-7-acetamide and has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various scientific research applications. It has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit tumor growth, and reduce cancer cell migration. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been studied for its potential as an antimicrobial agent, with studies showing that it can inhibit the growth of various microorganisms.
Mécanisme D'action
The mechanism of action of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has various biochemical and physiological effects. Studies have shown that it can reduce the levels of various pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to their apoptosis. In addition, 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, one of the limitations of using this compound is its solubility in water. It is insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
For research include investigating its potential in combination with other drugs and its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be achieved through various methods. One of the commonly used methods involves the reaction of coumarin-7-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. Other methods involve the use of different reagents and catalysts.
Propriétés
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-8-5-13(16)18-11-6-9(3-4-10(8)11)17-7-12(14)15/h3-6H,2,7H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJNLSLRGKYKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)

![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)


![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
